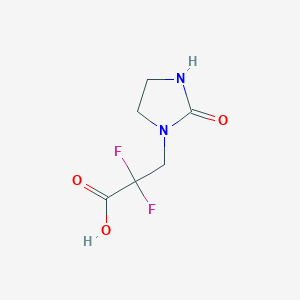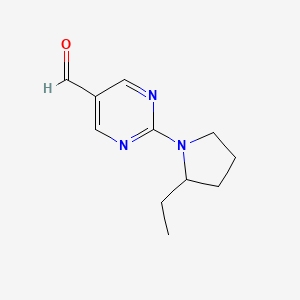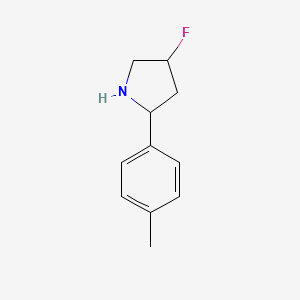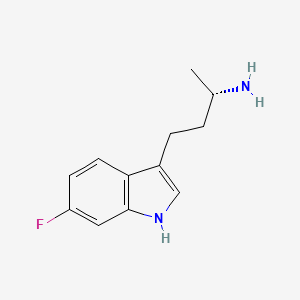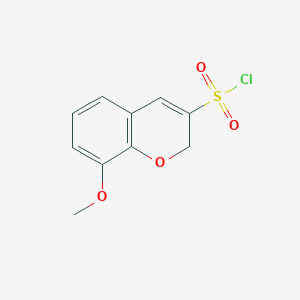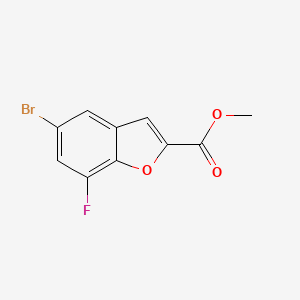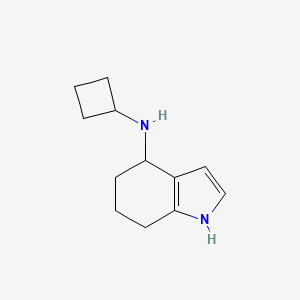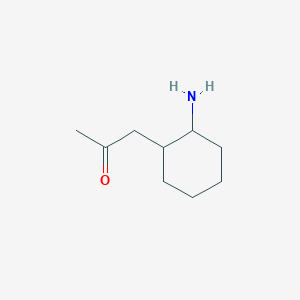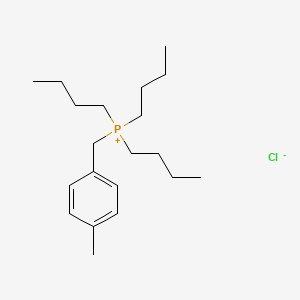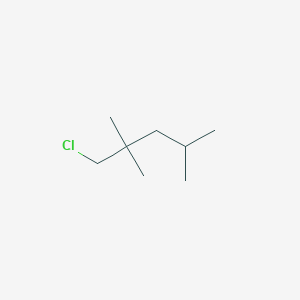![molecular formula C8H14ClNO B13156092 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride CAS No. 1955547-25-7](/img/structure/B13156092.png)
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol hydrochloride is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amine reagents. One common method includes the aminolysis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted products with different functional groups.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride involves its interaction with molecular targets through its amine and alcohol groups. These functional groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways and processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with an alcohol group but lacking the amine group.
Bicyclo[2.2.1]hept-5-en-2-one: A ketone derivative of the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: An aldehyde derivative with a similar bicyclic structure.
Uniqueness
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride is unique due to the presence of both an amine and an alcohol group within the same bicyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
1955547-25-7 |
|---|---|
Fórmula molecular |
C8H14ClNO |
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h1-2,6-7,10H,3-5,9H2;1H |
Clave InChI |
JQAVAJKWYJBCOI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)
